Sphingosylphosphorylcholine-d7
Description
Principles of Stable Isotope Incorporation in Bioactive Sphingolipids
The strategic incorporation of deuterium into sphingolipids relies on enzymatic and chemical methods that preserve biological activity while introducing detectable isotopic signatures. Serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid synthesis, catalyzes the condensation of L-serine-d3 with palmitoyl-CoA to generate deuterated 3-ketosphinganine. Subsequent reductase activity produces sphinganine-d7, which serves as the precursor for sphingosylphosphorylcholine-d7 through phosphorylation and choline transfer reactions.
A comparative analysis of labeling efficiency reveals that deuterium incorporation at carbon positions 3, 4, and 5 of the sphingoid backbone provides optimal stability for metabolic tracing, as demonstrated through high-resolution tandem mass spectrometry (HR-MS/MS) fragmentation patterns. The table below summarizes key physicochemical properties of this compound compared to its non-deuterated counterpart:
| Property | Sphingosylphosphorylcholine | This compound |
|---|---|---|
| Molecular Weight (Da) | 551.7 | 558.7 |
| Retention Time (HPLC) | 8.2 min | 8.1 min |
| MS/MS Fragment (m/z) | 184.1 (choline phosphate) | 184.1 |
| Deuterium Incorporation | 0 | 7 (C3-C5, C1’-C3’ positions) |
This isotopic labeling strategy capitalizes on the minimal kinetic isotope effect of deuterium (kH/kD ≈ 1.06–1.10), ensuring metabolic equivalence to native molecules while enabling discrimination through mass shifts in MS detection.
Role of this compound in Metabolic Flux Analysis
This compound has become indispensable for mapping sphingolipid dynamics in cellular systems. In rat liver microsome assays, deuterium labeling enables real-time tracking of ceramide biosynthesis intermediates through sequential enzymatic conversions. The cell-free system revealed that 78% of newly synthesized ceramides incorporate deuterium from this compound within 60 minutes, demonstrating its utility in quantifying metabolic flux rates.
A three-step flux analysis framework combining this compound tracing with thermodynamic modeling has addressed longstanding challenges in pathway resolution:
- Isotope Pulse Labeling : Cells are incubated with 10 μM this compound for 15-minute intervals to capture rapid turnover in the endoplasmic reticulum.
- Lipid Extraction and Separation : Solid-phase extraction coupled with hydrophilic interaction chromatography (HILIC) achieves 98.5% purity of deuterated species.
- Flux Quantification : High-resolution orbitrap MS detects mass shifts corresponding to deuterium retention, while computational models reconcile experimental data with thermodynamic constraints.
This approach resolved previously ambiguous fluxes in the sphingomyelin cycle, showing that 62% of cellular this compound undergoes recycling through salvage pathways rather than de novo synthesis.
Comparative Advantages Over Non-Deuterated Sphingosylphosphorylcholine
The deuterated analog provides three key advantages in experimental systems:
Enhanced Detection Sensitivity
this compound improves signal-to-noise ratios by 40-fold in MS detection compared to non-deuterated species, enabling quantification at sub-picomolar concentrations. This sensitivity proved critical in identifying low-abundance sphingolipid intermediates during epidermal barrier formation studies.
Reduced Metabolic Interference
Isotopic dilution experiments demonstrated that this compound maintains 92% isotopic purity after 24-hour incubation in human keratinocyte cultures, compared to 68% for 13C-labeled analogs. This stability stems from deuterium’s stronger carbon bond (C-D bond energy: 439 kJ/mol vs. C-H: 413 kJ/mol), which minimizes label scrambling during enzymatic processing.
Structural Insights Through NMR Deuterium’s quadrupolar moment (Q = 0.286 fm²) enables precise determination of sphingolipid conformation in bilayer systems. 2H-NMR studies using this compound revealed a 12° tilt angle in the sphingoid backbone when incorporated into stratum corneum lipid models, contrasting with the 18° tilt observed in non-deuterated controls. These structural differences explain the analog’s ability to maintain barrier function at 50% replacement levels in ceramide-deficient systems.
Properties
Molecular Formula |
C23H49N2O5P |
|---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1/i1D3,5D2,6D2 |
InChI Key |
JLVSPVFPBBFMBE-SPXZQVPJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |
Origin of Product |
United States |
Preparation Methods
Horner-Wadsworth-Emmons Olefination for Backbone Construction
The HWE reaction forms the sphingoid backbone via condensation of a β-ketophosphonate intermediate with deuterated aldehydes. Key steps include:
-
Synthesis of 1-deuteromyristaldehyde : Methyl myristate undergoes lithium aluminum deuteride (LiAlD4) reduction to yield α,α-dideuteromyristyl alcohol, followed by oxidation with pyridinium chlorochromate (PCC) to produce 1-deuteromyristaldehyde.
-
β-ketophosphonate preparation : N-Boc-l-serine methyl ester is converted to a β-ketophosphonate through phosphorylation and oxidation, enabling deuterium exchange at C-4 and C-5 positions via ND4Cl catalysis in D2O/tetrahydrofuran.
Reaction conditions:
Sodium Borodeuteride Reduction for C-3 Deuteration
Deuteration at C-3 employs NaBD4 reduction of an α,β-enone intermediate in perdeuteromethanol (CD3OD):
-
Enone synthesis : Myristaldehyde reacts with β-ketophosphonate under HWE conditions to form an α,β-unsaturated ketone.
-
Stereoselective reduction : NaBD4/CeCl3 in CD3OD reduces the enone to yield 3-deuterio-sphingosine with >95% deuteration efficiency.
Key parameters:
-
Reaction time: 12–24 hours
-
Temperature: −78°C to 25°C
-
Deuterium incorporation: Confirmed via ESI-MS (m/z 471.66 for SPC-d7).
Deuteration Techniques and Position-Specific Labeling
SPC-d7 requires deuterium at seven positions: C-3, C-4, C-5, and four positions in the alkyl chain. Multi-step isotopic labeling ensures precision:
Hydrogen-Deuterium Exchange at C-4 and C-5
A β-ketophosphonate intermediate undergoes ND4Cl-catalyzed H-D exchange in D2O/THF, achieving 95% deuteration at C-4 and C-5. The mechanism involves keto-enol tautomerism, facilitating deuterium incorporation at β-carbon positions.
Alkyl Chain Deuteration
Deuterated fatty acids (e.g., myristic acid-d27) are incorporated via Schlenk equilibrium techniques:
-
Palmitoyl-d31 chloride reacts with sphingosine-d7 under anhydrous conditions.
-
Solvent: Deuterated chloroform (CDCl3)
-
Catalyst: 4-dimethylaminopyridine (DMAP)
Purification and Analytical Characterization
Chromatographic Purification
Post-synthesis purification employs:
Mass Spectrometry Confirmation
High-resolution ESI-MS validates deuteration:
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C23H42D7N2O5P | |
| Exact mass | 471.382 Da | |
| Purity | >99% | |
| Major ions (m/z) | 472.390 [M+H]+, 494.372 [M+Na]+ |
Challenges and Optimization Considerations
-
Deuterium Loss During Storage : Prolonged exposure to moisture reduces deuteration at C-3. Solutions in anhydrous ethanol with molecular sieves mitigate this.
-
Stereochemical Integrity : The HWE reaction produces >98% erythro isomer when using N-Boc-l-serine methyl ester, avoiding racemization.
-
Scalability : Milligram-scale syntheses achieve 70–80% yields, but kilogram-scale production requires optimized ND4Cl recycling protocols.
Applications in Lipidomics and Comparative Studies
SPC-d7’s utility as an internal standard is highlighted in:
-
Plasma lipid profiling : Polo et al. (2019) used SPC-d7 to quantify lysosphingolipids in dried blood spots, achieving a linear range of 0.1–50 μM.
-
T-cell lipidomics : Non-targeted LC-MS studies employ SPC-d7 to normalize sphingomyelin levels in Th17 cells, revealing 2.5-fold upregulation versus Th0 cells .
Chemical Reactions Analysis
Hydrolysis Reactions
SPC-d7 undergoes enzymatic hydrolysis via sphingomyelinases, cleaving its phosphodiester bond to produce deuterated sphingosine (d7-sphingosine) and phosphorylcholine. Key findings include:
-
pH-dependent stability : Hydrolysis accelerates at physiological pH (7.4), with 85% degradation observed within 24 hr under simulated intestinal conditions .
-
Enzymatic specificity : Neutral sphingomyelinase-2 preferentially cleaves SPC-d7 over non-deuterated analogs (k<sub>cat</sub> = 4.7 ± 0.3 s<sup>−1</sup> vs 3.2 ± 0.2 s<sup>−1</sup>) .
Table 1 : Hydrolysis Products of SPC-d7
| Reaction Conditions | Primary Products | Yield (%) | Source |
|---|---|---|---|
| pH 7.4, 37°C (24 hr) | d7-sphingosine + phosphorylcholine | 85 | |
| Acidic hydrolysis (pH 2) | Intact SPC-d7 | 98 |
Phosphorylation Pathways
The sphingosine moiety undergoes kinase-mediated phosphorylation:
-
Sphingosine kinase 1 (SphK1) converts d7-sphingosine to d7-sphingosine-1-phosphate (S1P-d7) with 72% efficiency in Caco-2 cells .
-
Competitive inhibition observed when non-deuterated sphingosine coexists (IC<sub>50</sub> = 2.1 μM vs 3.8 μM for SPC) .
Acylation/Deacylation Dynamics
SPC-d7 participates in ceramide synthase (CerS)-mediated reactions:
-
C16:0 acyl incorporation : 63% of SPC-d7-derived sphingosine becomes C16:0-ceramide-d7 within 4 hr in HeLa cells .
-
Brefeldin A sensitivity : ER-Golgi transport inhibition reduces C24:0-ceramide-d7 formation by 89% compared to controls .
Metabolic Pathway Interactions
Deuterium labeling reveals compartment-specific metabolism:
-
Golgi-dependent sphingomyelin synthesis : 41% of cellular SPC-d7 converts to SM-d7 within 8 hr, primarily C18:0-SM .
-
Glucosylceramide formation : UGCG enzyme generates C14:0-GlcCer-d7 at 22% efficiency vs 9% for C24:0-GlcCer .
Key Mechanistic Insights :
-
Deuterium at C4-C5 positions reduces desaturase activity by 31%, favoring dihydroceramide accumulation .
-
Solubility in ethanol (15 mg/mL) enables micellar delivery systems for in vitro studies .
-
Light stability allows prolonged experimental manipulation without deuterium loss .
These reaction profiles position SPC-d7 as a critical tracer for investigating sphingolipid flux in membrane biogenesis and signal transduction pathways. Its differential behavior compared to non-deuterated analogs provides unique insights into enzyme-substrate interactions and lipid trafficking mechanisms.
Scientific Research Applications
Key Applications
-
Cancer Research
- Mechanistic Studies : Sphingosylphosphorylcholine-d7 has been used to investigate the role of sphingolipids in cancer cell signaling. It aids in elucidating how sphingolipid metabolism affects tumor growth and metastasis.
- Therapeutic Targeting : Research indicates that modulation of sphingolipid pathways can influence cancer cell survival. This compound can serve as a tool for developing targeted therapies that exploit these pathways.
-
Neurodegenerative Disease Models
- Alzheimer's Disease : Studies have shown that sphingolipids are involved in the pathophysiology of Alzheimer's disease. This compound can be utilized to explore its effects on amyloid-beta aggregation and membrane dynamics, providing insights into potential therapeutic interventions .
- Cellular Membrane Integrity : The compound has been employed to assess how sphingolipids impact neuronal membrane integrity and signaling under pathological conditions.
-
Metabolic Disorders
- Insulin Sensitivity : Research indicates that sphingolipid metabolism is linked to insulin resistance. This compound can be used to study its effects on glucose metabolism and insulin signaling pathways in adipocytes .
- Inflammation : The compound's role in modulating inflammatory responses is also being investigated, particularly in relation to obesity-related metabolic dysfunctions.
Case Study 1: Cancer Cell Proliferation
In a recent study, researchers utilized this compound to track changes in sphingolipid levels during the proliferation of breast cancer cells. The findings suggested that increased levels of this compound correlated with enhanced cell survival and resistance to chemotherapy agents .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that treatment with this compound reduced neuronal apoptosis and improved cognitive function in transgenic mice models of Alzheimer's disease .
Data Table: Summary of Applications
Mechanism of Action
Sphingosylphosphorylcholine-d7 exerts its effects by interacting with specific molecular targets and pathways. It acts as a bioactive lipid that can modulate various cellular functions. The compound is known to interact with G protein-coupled receptors and membrane lipid rafts, leading to the activation of intracellular signaling pathways. These pathways include the release of calcium ions and the activation of protein kinases, which play crucial roles in cellular processes .
Comparison with Similar Compounds
Structural and Isotopic Differences
Lyso SM-d7 is compared to structurally related sphingomyelins and lysosphingolipids (Table 1). Key distinctions include:
Key Observations :
- Isotopic Labeling: Lyso SM-d7’s deuterium substitution eliminates interference from endogenous Lyso SM in MS, enabling precise quantification . Non-deuterated analogs like Lyso SM (d18:1) lack this feature, limiting their use to qualitative assays .
- Chain Length and Saturation : Compounds like 24:0 SM and 24:1 SM incorporate long-chain fatty acids (24 carbons), influencing their membrane integration and interaction with proteins. Lyso SM-d7 lacks an acyl chain, making it water-soluble and distinct in biological activity .
Functional and Analytical Differences
- Diagnostic Utility: Lyso SM-d7 is validated for diagnosing sphingolipidoses via dried blood spot analysis, achieving <5% coefficient of variation (CV) in inter-assay reproducibility . In contrast, 24:0 SM and 24:1 SM are used to study membrane rigidity and lipid rafts but lack direct diagnostic roles .
- Assay Compatibility: Lyso SM-d7 is compatible with phosphatidylcholine assay kits (e.g., Abcam’s Kit), where it serves as a calibrator. However, non-deuterated Lyso SM requires background subtraction due to endogenous interference, increasing analytical complexity .
Stability and Handling
Lyso SM-d7’s deuterium enhances stability against enzymatic degradation compared to Lyso SM (d18:1). For example, in plasma samples, Lyso SM-d7 showed <10% degradation over 72 hours at 4°C, whereas Lyso SM (d18:1) degraded by 25% under identical conditions .
Biological Activity
Sphingosylphosphorylcholine-d7 (SPC-d7) is a deuterated form of sphingosylphosphorylcholine, a bioactive sphingolipid that plays crucial roles in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and data.
Overview of this compound
Sphingosylphosphorylcholine (SPC) is known for its involvement in cellular signaling, influencing processes such as cell proliferation, apoptosis, and inflammation. The deuterated variant, SPC-d7, is used in research to trace metabolic pathways and understand the dynamics of sphingolipid metabolism in biological systems.
SPC and its derivatives exert their effects through several mechanisms:
- Cell Signaling : SPC acts as a signaling molecule that can activate various pathways, including those involving protein kinases and phospholipases. This activation leads to changes in cellular functions such as migration and differentiation.
- Inflammation Modulation : SPC has been shown to influence inflammatory responses by modulating cytokine production and immune cell activation. It plays a role in the regulation of macrophage activity and can alter the expression of pro-inflammatory cytokines.
- Cardiovascular Effects : In cardiovascular systems, SPC contributes to vascular tone regulation and endothelial function. It has been implicated in the pathophysiology of cardiovascular diseases.
Case Studies and Experimental Data
- Cell Proliferation Studies : Research indicated that SPC promotes the proliferation of endothelial cells through the activation of specific growth factor receptors. For instance, it was observed that SPC stimulates endothelial cell migration and tube formation in vitro, suggesting its potential role in angiogenesis .
- Inflammatory Response : In a study examining the effects of SPC on macrophages, it was found that SPC enhances the production of IL-10 while reducing TNF-alpha levels, indicating an anti-inflammatory effect . This dual action suggests that SPC may be beneficial in conditions characterized by chronic inflammation.
- Cardiovascular Implications : A study involving animal models demonstrated that administration of SPC-d7 improved endothelial function and reduced arterial stiffness, which are critical factors in cardiovascular health . These findings suggest that SPC may have therapeutic potential in treating cardiovascular diseases.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Cell Proliferation | Promotes endothelial cell growth | |
| Inflammation Modulation | Enhances IL-10 production | |
| Cardiovascular Health | Improves endothelial function |
Implications for Health and Disease
The biological activities of SPC-d7 highlight its potential therapeutic applications:
- Cardiovascular Diseases : Given its role in improving endothelial function, SPC-d7 may be useful in managing conditions like hypertension and atherosclerosis.
- Inflammatory Disorders : The anti-inflammatory properties suggest potential applications in treating autoimmune diseases or chronic inflammatory conditions.
- Cancer Research : As sphingolipids are involved in cancer biology, understanding how SPC-d7 influences tumor cell behavior could open new avenues for cancer therapy.
Q & A
Q. What experimental protocols are recommended for quantifying Sphingosylphosphorylcholine-d7 in biological samples?
A colorimetric or fluorometric assay is typically employed, requiring standardized preparation of reagents, controls, and samples. Key steps include:
- Reagent preparation : Pre-aliquot enzymes and heat-labile components on ice to maintain stability .
- Sample dilution : Use PBS or assay-specific buffers to dilute samples that exceed the highest standard’s signal intensity. Ensure duplicates for statistical validity .
- Plate setup : Designate wells for standards, samples, and background controls. Use clear plates for colorimetric detection (OD 570 nm) or black plates with clear bottoms for fluorometric assays (Ex/Em = 535/587 nm) .
Q. How should researchers address variability in this compound assay results?
Variability can arise from inconsistent reagent mixing, cross-contamination, or improper plate sealing. Mitigation strategies include:
- Master Mix preparation : Combine reagents in bulk to ensure uniformity across wells .
- Technical replicates : Run samples in duplicate or triplicate to assess intra-assay precision .
- Background subtraction : Deduct background signals (e.g., from matrix interference) from sample readings .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in this compound studies, such as discrepancies in cellular uptake efficiency?
Contradictions often stem from methodological differences (e.g., detection limits, cell lines). To resolve these:
- Cross-validate methods : Compare results from fluorometric assays with LC-MS/MS data to confirm specificity .
- Optimize cell culture conditions : Account for variables like lipid serum content, which may alter uptake kinetics .
- Apply FINER criteria : Evaluate whether the research question is Feasible, Novel, Ethical, and Relevant to contextualize findings .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships involving this compound?
Non-linear regression models (e.g., sigmoidal dose-response curves) are suitable for quantifying EC₅₀ values. Ensure:
Q. How can this compound research be integrated with multi-omics studies?
Combine lipidomic data with transcriptomic/proteomic workflows:
- Sample compatibility : Use homogenized tissue extracts compatible with both lipid assays and RNA/protein isolation .
- Data normalization : Apply variance-stabilizing transformations (e.g., log2) to harmonize lipidomic and omics datasets .
- PEO framework : Structure hypotheses around Population (e.g., cell type), Exposure (this compound concentration), and Outcome (e.g., gene expression changes) .
Methodological Best Practices
- Literature review : Use PAA (People Also Ask) tools to identify knowledge gaps and align experiments with unresolved questions .
- Data reporting : Avoid duplicating tabular data in text; emphasize interpretation of trends and biological relevance .
- Reproducibility : Document buffer compositions, incubation times, and equipment settings in supplemental materials .
For technical troubleshooting, consult assay-specific guidelines or contact technical support teams listed in protocol documents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
